5-Methyl-1,2-diphenylhex-5-en-1-one
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Overview
Description
5-Methyl-1,2-diphenylhex-5-en-1-one is an organic compound with a complex structure that includes a hexene backbone substituted with methyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-diphenylhex-5-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with methyl ketones, followed by dehydration to form the desired enone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the condensation and dehydration steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-diphenylhex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
5-Methyl-1,2-diphenylhex-5-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-diphenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenylhexan-1-one: Similar structure but lacks the second phenyl group.
5-Methyl-1,2-diphenylhex-2-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness
5-Methyl-1,2-diphenylhex-5-en-1-one is unique due to its specific substitution pattern and the presence of both methyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
830345-59-0 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-methyl-1,2-diphenylhex-5-en-1-one |
InChI |
InChI=1S/C19H20O/c1-15(2)13-14-18(16-9-5-3-6-10-16)19(20)17-11-7-4-8-12-17/h3-12,18H,1,13-14H2,2H3 |
InChI Key |
GHOZVBGCNKZYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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